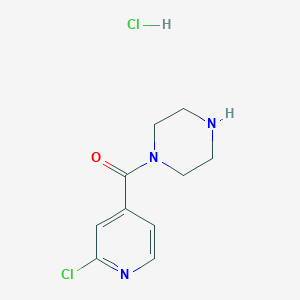

(2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride

Description

(2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride is a heterocyclic compound featuring a piperazine moiety linked to a 2-chloropyridine ring via a ketone group, with a hydrochloride salt enhancing its solubility. The compound’s molecular formula is inferred as C₁₀H₁₂Cl₂N₃O, with a molecular weight of 261 g/mol.

Properties

IUPAC Name |

(2-chloropyridin-4-yl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O.ClH/c11-9-7-8(1-2-13-9)10(15)14-5-3-12-4-6-14;/h1-2,7,12H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOASJNPICFHTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=NC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with piperazine in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The reaction typically takes place in an organic solvent such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

(2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with nucleophiles like ammonia (NH3) or alkyl halides .

Common Reagents and Conditions:

Oxidation : Oxidation: CrO3 in acidic medium, KMnO4 in alkaline medium.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: NH3 in aqueous solution, alkyl halides in polar aprotic solvents.

Major Products Formed:

Oxidation: 2-chloropyridine-4-carboxylic acid derivatives.

Reduction: 2-chloropyridine-4-methanol derivatives.

Substitution: 2-chloropyridine-4-alkylamine derivatives.

Scientific Research Applications

(2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride has various applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Medicine: Investigated for its potential use in treating diseases such as cancer, inflammation, and neurological disorders.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in the body, leading to various biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings from Structural Comparisons

Replacement of pyridine with indole (CAS 633322-11-9) introduces a bicyclic aromatic system, which could modulate interactions with serotonin or dopamine receptors .

Salt Form and Solubility :

- The dihydrochloride analog (CAS 39640-05-6) has marginally higher solubility due to additional HCl but lacks the chlorine on pyridine, reducing its electronic effects .

Molecular Size and Pharmacokinetics :

- Larger analogs like CAS 1323490-64-7 (MW 350.8) may face reduced bioavailability compared to the target compound (MW 261) due to increased molecular weight .

Research Implications and Limitations

Gaps in Data: Limited safety and pharmacological data for the target compound necessitate further studies on toxicity, stability, and biological activity. Structural analogs with higher similarity scores (e.g., 0.85–0.86) are promising candidates for comparative pharmacological assays .

Synthetic Utility :

- The target compound’s piperazine and chloropyridine motifs are recurrent in kinase inhibitors and antipsychotic agents, suggesting utility as a scaffold for drug discovery .

Biological Activity

(2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride (CAS Number: 1266693-65-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloropyridine moiety linked to a piperazine ring, which is known for its versatility in drug design. The molecular formula is , and it exhibits properties that make it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Weight | 232.13 g/mol |

| Density | 1.2 g/cm³ |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Research indicates that (2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride acts primarily as a D3 dopamine receptor agonist . This receptor plays a significant role in several neurological pathways, making the compound a candidate for treating disorders such as schizophrenia and Parkinson's disease. In vitro studies have shown that it can selectively activate the D3 receptor without significantly affecting the D2 receptor, which is crucial for minimizing side effects associated with traditional antipsychotics .

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound involved synthesizing various analogs to explore modifications that enhance its potency and selectivity. Key findings include:

- Substitutions on the Chloropyridine Ring : Alterations to the chlorine substituent and its position can dramatically influence receptor binding affinity.

- Piperazine Modifications : Changes to the piperazine ring, such as introducing different alkyl groups, have been shown to affect the overall biological activity and pharmacokinetic properties of the derivatives .

Antimicrobial and Antioxidant Properties

In addition to its neuropharmacological potential, (2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride has demonstrated antimicrobial activities against various pathogens. Studies have reported its effectiveness in inhibiting bacterial growth and its potential as an antioxidant agent .

Case Studies

-

Dopamine Receptor Agonism :

A study identified this compound as a selective D3 receptor agonist through high-throughput screening methods. It was found to engage β-arrestin recruitment effectively, indicating a robust mechanism for activating intracellular signaling pathways associated with neuroprotection . -

Antimicrobial Activity :

Research highlighted the compound's ability to inhibit the growth of specific bacterial strains, showcasing its potential utility in developing new antibiotics. -

Inhibition of Melanin Biosynthesis :

Another study explored derivatives of this compound for their ability to inhibit tyrosinase, an enzyme involved in melanin production, suggesting applications in skin-related therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.